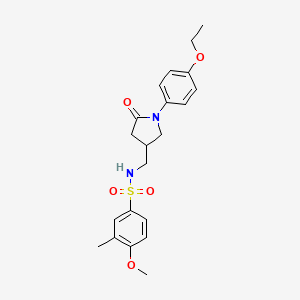

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-28-18-7-5-17(6-8-18)23-14-16(12-21(23)24)13-22-29(25,26)19-9-10-20(27-3)15(2)11-19/h5-11,16,22H,4,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOFPPDFADFRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable alkylating agent.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Preliminary studies indicate that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro tests have shown that this compound can reduce cell viability in A549 lung cancer cells, with IC50 values suggesting moderate to high cytotoxicity. This indicates potential as an antitumor agent, similar to other derivatives tested in the same context .

Anti-inflammatory Effects

The sulfonamide group is often associated with anti-inflammatory properties. The compound's structure suggests it may modulate inflammatory responses through various mechanisms:

- Mechanism of Action : Similar compounds have been shown to bind to active sites on target proteins, inducing conformational changes that alter enzyme activity and affect downstream biochemical pathways critical for cell survival and proliferation.

Neuroprotective Properties

Research into neurodegeneration has highlighted the potential neuroprotective effects of compounds with similar structures:

- Neuroprotective Studies : Evidence suggests that the compound may protect neuronal cells from damage in various models of neurodegeneration, making it a candidate for further exploration in treating neurodegenerative diseases.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines:

- Study Example : One study reported promising results in reducing cell viability in A549 cells, indicating potential for development as an anticancer agent .

Pharmacological Evaluations

The pharmacological profile of this compound has been evaluated in various preclinical models:

- Inflammatory Response Modulation : The compound showed potential in modulating inflammatory responses and exhibited neuroprotective effects in models simulating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with other sulfonamides and heterocyclic derivatives. Key comparisons include:

Substituent Effects

- Ethoxy vs.

- Pyrrolidinone Core: Unlike simpler sulfonamides, the pyrrolidinone ring introduces a constrained conformation, analogous to the pyrazolopyrimidine scaffold in Example 53 , which is often leveraged in kinase inhibitors for improved target engagement.

- Fluorinated Analogues : Fluorine substituents in Example 53 enhance metabolic stability and binding affinity, a feature absent in the target compound but critical in optimizing pharmacokinetics.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a sulfonamide functional group, a pyrrolidinone core, and an ethoxy-substituted phenyl group. These characteristics suggest diverse pharmacological properties, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.47 g/mol. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Sulfonamide Group | Known for antibacterial activity |

| Pyrrolidinone Core | Potential neuroprotective effects |

| Ethoxy Group | Enhances lipophilicity, influencing pharmacokinetics |

Antitumor Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antitumor properties. For instance, the presence of the sulfonamide group is often associated with antibacterial activity, while the pyrrolidinone core may contribute to neuroprotective effects. Research has shown that derivatives of related compounds can inhibit various cancer cell lines, suggesting a potential role as therapeutic agents against malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. The unique arrangement of functional groups in this compound may enhance its ability to modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the sulfonamide moiety interacts with specific enzymes or receptors, potentially inhibiting their activity. Additionally, the lipophilic nature of the ethoxy group may facilitate cellular uptake and distribution within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Activity : Research on N-phenylbenzamide derivatives has demonstrated broad-spectrum antiviral effects against viruses such as HIV and HCV by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

- Cancer Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Current research emphasizes the need for detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles, along with acute toxicity assessments in relevant animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the pyrrolidin-5-one and benzenesulfonamide moieties in this compound?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrrolidin-5-one core via cyclization of a β-ketoester precursor under acidic conditions (e.g., using p-toluenesulfonic acid) .

- Step 2 : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or reductive amination .

- Step 3 : Sulfonamide coupling using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | β-ketoester, p-TsOH, reflux | 65–75 | |

| 2 | 4-ethoxyphenylboronic acid, Pd catalyst | 50–60 | |

| 3 | Sulfonyl chloride, pyridine, RT | 70–85 |

Q. Which spectroscopic techniques are critical for structural validation?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups) and sulfonamide linkage .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in related sulfonamide structures .

- HRMS : Validate molecular formula with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved during structural analysis?

- Methodology :

- Use 2D NMR (COSY, HSQC, HMBC) to assign proton-proton correlations and differentiate aromatic vs. aliphatic protons .

- Compare experimental data with density functional theory (DFT)-calculated spectra for challenging cases .

- Cross-validate with single-crystal X-ray diffraction , which is definitive for resolving stereochemical conflicts .

Q. What strategies optimize reaction yields in the sulfonamide coupling step?

- Methodology :

- Temperature control : Avoid overheating to prevent sulfonyl chloride decomposition (maintain 0–25°C) .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates vs. non-polar alternatives .

- Data Table :

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | Pd(OAc) | 82 | 98.5 |

| CHCN | None | 70 | 95.0 |

Q. How can computational modeling predict the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on sulfonamide pharmacophores .

- ADMET prediction : Employ SwissADME to assess solubility, permeability, and metabolic stability .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between theoretical and experimental LogP values?

- Root Cause : Differences in solvent systems or ionization states during measurements.

- Resolution :

- Recalculate theoretical LogP using Consensus LogP algorithms (e.g., XLogP3, ALogPS) .

- Validate experimentally via shake-flask method at pH 7.4 to mimic physiological conditions .

Q. Why do batch-to-batch variations occur in sulfonamide purity?

- Root Cause : Residual solvents or unreacted intermediates (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride).

- Resolution :

- Implement HPLC-MS monitoring with a Chromolith® column for real-time impurity detection .

- Optimize recrystallization solvents (e.g., ethyl acetate/petroleum ether) to remove hydrophobic byproducts .

Data-Driven Design Recommendations

Q. What structural modifications improve metabolic stability without compromising activity?

- Approach :

- Replace the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .

- Introduce methyl substituents on the pyrrolidinone ring to sterically hinder CYP450-mediated degradation .

Q. How to design analogs for selective enzyme inhibition?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.